Product packaging for N-ethyl-3-(pyridin-2-yloxy)benzamide(Cat. No.:CAS No. 1797017-60-7)

N-ethyl-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2626393
CAS No.: 1797017-60-7
M. Wt: 242.278
InChI Key: MPWVXYBZZBJOAF-UHFFFAOYSA-N
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Description

N-ethyl-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B2626393 N-ethyl-3-(pyridin-2-yloxy)benzamide CAS No. 1797017-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(17)11-6-5-7-12(10-11)18-13-8-3-4-9-16-13/h3-10H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWVXYBZZBJOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Benzamide and Pyridine Scaffolds in Medicinal Chemistry and Chemical Biology

The benzamide (B126) and pyridine (B92270) structures are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net

The benzamide moiety, a derivative of benzoic acid, is a versatile building block known for its ability to form hydrogen bonds and participate in various intermolecular interactions within biological systems. walshmedicalmedia.comresearchgate.net Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. walshmedicalmedia.comresearchgate.netontosight.ai This functional group is a cornerstone in the design of molecules targeting enzymes and receptors. researchgate.net

The pyridine ring, a nitrogen-containing heterocycle, is an isostere of benzene (B151609) and is integral to more than 7000 existing drug molecules. nih.govrsc.org Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and increase cellular permeability. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be ionized, which often improves the solubility and bioavailability of a compound. enpress-publisher.com Pyridine derivatives are found in natural products, vitamins, and a multitude of synthetic drugs. nih.govrsc.org

The combination of these two scaffolds in N-ethyl-3-(pyridin-2-yloxy)benzamide suggests a molecule designed to leverage the advantageous properties of both components.

Table 1: Documented Biological Activities of Benzamide and Pyridine Scaffolds

Scaffold Associated Biological Activities
Benzamide Antimicrobial, Analgesic, Anti-inflammatory, Anticancer, Anticonvulsant, Antidiabetic, Antiviral walshmedicalmedia.comresearchgate.netresearchgate.netnanobioletters.com

| Pyridine | Antibacterial, Antiviral, Anticancer, Vasodilator, Antidote (against organophosphorus poisoning) researchgate.netrsc.org |

Rationale for Investigating N Ethyl 3 Pyridin 2 Yloxy Benzamide

The primary rationale for synthesizing and investigating N-ethyl-3-(pyridin-2-yloxy)benzamide stems from the principles of molecular hybridization and structure-activity relationship (SAR) studies in drug discovery. By covalently linking the benzamide (B126) and pyridine (B92270) pharmacophores, researchers can explore the potential for synergistic or novel biological effects that are not present in the individual components alone.

The specific arrangement of the ether linkage and the substitution pattern on both rings creates a unique three-dimensional structure that can be hypothesized to interact with specific biological targets. For instance, related benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors and smoothened (SMO) antagonists in cancer research. acs.orgnih.gov Similarly, compounds containing pyridine-linked moieties have been explored for their potential as fungicides and insecticides. nih.govgoogle.com Therefore, the investigation of this compound could be aimed at discovering new agents in oncology or agrochemistry.

Overview of Research Disciplines Addressed

The comprehensive study of a novel chemical entity like N-ethyl-3-(pyridin-2-yloxy)benzamide is an interdisciplinary endeavor. The key research areas involved would include:

Synthetic Organic Chemistry : This is the foundational discipline responsible for the design and execution of a viable synthesis route to produce the target compound in sufficient purity and quantity for further testing. nih.gov

Medicinal Chemistry : Medicinal chemists would focus on designing analogues of the parent compound to establish a structure-activity relationship (SAR). This involves systematically modifying parts of the molecule to optimize its potency, selectivity, and pharmacokinetic properties. nih.gov

Computational Chemistry and Molecular Modeling : These techniques, such as molecular docking and molecular dynamics simulations, would be used to predict how the compound might bind to specific protein targets and to rationalize its biological activity at a molecular level. peerj.com

Pharmacology and Biochemistry : In vitro and in vivo assays are essential to determine the biological activity of the compound. This includes screening against various cell lines or enzymes to identify its mechanism of action and therapeutic potential. nih.govnih.gov

Biological Activity and Mechanistic Insights in Vitro/pre Clinical Molecular Focus

In Vitro Screening Methodologies

To ascertain the potential therapeutic relevance of N-ethyl-3-(pyridin-2-yloxy)benzamide, a systematic in vitro screening process would be initiated. This typically involves a tiered approach, beginning with broad, high-throughput screens to identify any biological activity, followed by more focused assays to elucidate the mechanism of action.

Cell-Based Assays (e.g., Enzyme Activity Assays, Receptor Binding Assays)

Initial screening would likely involve a panel of cell-based assays to observe the compound's effects on whole cells. This could include cytotoxicity assays across various cancer cell lines to determine if the compound has anti-proliferative effects. Additionally, reporter gene assays could be employed to see if the compound modulates the activity of specific signaling pathways. For example, if there were a structural hypothesis suggesting an interaction with a particular receptor, a cell line overexpressing that receptor could be used in a functional assay (e.g., measuring second messenger levels like cAMP or calcium influx).

Target-Specific Biochemical Assays

Should any activity be observed in cell-based assays, or if the compound was designed with a specific molecular target in mind, target-specific biochemical assays would be the next step. These are cell-free systems that allow for the direct measurement of the compound's interaction with a purified biological molecule, such as an enzyme or a receptor. For instance, if the compound were hypothesized to be a kinase inhibitor, its ability to inhibit the phosphorylation of a substrate by a specific kinase would be quantified.

Identification and Validation of Molecular and Cellular Targets

The ultimate goal of in vitro studies is to identify the specific molecular target(s) through which a compound exerts its biological effects. This is a critical step in understanding its mechanism of action and for further optimization.

Enzyme Inhibition or Activation Profiles

If this compound were to show activity in an enzyme-based assay, further studies would be conducted to determine its potency and mode of inhibition. This would involve generating dose-response curves to calculate the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity). Kinetic studies would also be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme Target IC50 (µM) Mode of Inhibition
Kinase X Data not available Data not available
Protease Y Data not available Data not available
Phosphatase Z Data not available Data not available

Receptor Binding Affinity and Selectivity

In the case of a suspected receptor ligand, radioligand binding assays would be conducted to determine the compound's affinity for its target receptor. These experiments measure the displacement of a known radioactive ligand from the receptor by the test compound, allowing for the calculation of the Ki (inhibition constant). A selectivity panel, screening against a broad range of other receptors, would also be crucial to assess the compound's specificity and potential for off-target effects.

Table 2: Hypothetical Receptor Binding Profile for this compound

Receptor Target Binding Affinity (Ki, nM) Selectivity vs. Other Receptors
GPCR A Data not available Data not available
Ion Channel B Data not available Data not available
Nuclear Receptor C Data not available Data not available

Modulation of Specific Cellular Pathways (e.g., Quorum Sensing, Kinase Activity)

Confirmation of a molecular target would be followed by cellular assays to demonstrate that the compound modulates the intended pathway within a cellular context. For example, if the compound were identified as a quorum sensing inhibitor in bacteria, its ability to disrupt biofilm formation or the expression of virulence factors would be assessed. nih.govbohrium.com If it were a kinase inhibitor, its effect on the phosphorylation of downstream substrates of that kinase within the cell would be measured, often using techniques like Western blotting.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Impact of N-Substitution on Biological Activity

The N-ethyl group on the benzamide (B126) nitrogen is a critical determinant of the compound's properties. Alterations at this position can influence factors such as lipophilicity, metabolic stability, and the ability to form hydrogen bonds.

N-SubstitutionPotential Impact on ActivityRationale
Methyl May alter potency or selectivitySmaller alkyl groups can affect the orientation within a binding pocket.
Isopropyl/tert-Butyl Could increase or decrease activityBulkier groups may provide better van der Waals interactions but could also introduce steric hindrance.
Cyclic amines (e.g., piperidine, morpholine) Potential for improved pharmacokinetic propertiesIntroduction of polar groups can affect solubility and cell permeability.
Aromatic rings May introduce new binding interactionsPhenyl or substituted phenyl groups could engage in π-π stacking with aromatic residues in a target protein.

Systematic variation of the N-substituent would be necessary to establish a clear SAR profile. For instance, a series of analogs with increasing alkyl chain length could reveal an optimal size for the substituent.

Role of Pyridin-2-yloxy Moiety in Target Recognition

The pyridin-2-yloxy fragment is a key structural feature, likely playing a significant role in how the molecule interacts with its biological target. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding site. The ether linkage provides a degree of conformational flexibility, allowing the pyridine ring to adopt an optimal orientation for binding.

Modification of this moiety could involve:

Positional Isomers: Moving the ether linkage to the 3- or 4-position of the pyridine ring would alter the geometry of the hydrogen bond acceptor and could significantly impact binding affinity.

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring could modulate its basicity and electronic properties, thereby influencing the strength of target interactions.

Replacement of the Pyridine Ring: Substituting the pyridine with other heterocycles (e.g., pyrimidine, pyrazine, or even non-aromatic rings) would probe the necessity of the specific electronic and steric features of the pyridine ring for activity.

Influence of Benzamide Substituents on Potency and Selectivity

The substitution pattern on the central benzamide ring is another critical area for SAR exploration. The position of the pyridin-2-yloxy group at the 3-position is a defining characteristic. Moving this group to the 2- or 4-position would create distinct isomers with potentially different biological profiles due to altered spatial arrangements of the key interacting moieties.

Furthermore, the introduction of additional substituents on the benzamide ring could fine-tune the compound's electronic and steric properties.

Benzamide SubstitutionPotential Effect
Halogens (F, Cl, Br) Can enhance binding affinity through halogen bonding and improve metabolic stability.
Methyl/Methoxy groups Can probe for specific hydrophobic pockets and influence electronic properties.
Nitro/Cyano groups Strong electron-withdrawing groups that can significantly alter electronic distribution and potential for hydrogen bonding.

Identification of Key Pharmacophoric Elements

Based on the structural components, a hypothetical pharmacophore for this compound can be proposed. This model would highlight the essential features required for biological activity.

Key Pharmacophoric Features:

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

Hydrogen Bond Donor: The N-H group of the benzamide linker.

Hydrophobic/Aromatic Region: The central benzene (B151609) ring.

Hydrophobic Region: The N-ethyl group.

Defined Spatial Arrangement: The relative orientation of these features, dictated by the ether linkage and the meta-substitution pattern on the benzamide ring.

Elucidation of Mechanism of Action at the Molecular Level

Understanding the precise mechanism of action at the molecular level is paramount for the rational design of more potent and selective analogs. This involves identifying the specific biological target and characterizing the binding interactions in detail.

Investigation of Binding Site Characteristics

Should a biological target for this compound be identified, a variety of experimental and computational techniques could be employed to investigate the binding site characteristics.

Potential Binding Site Interactions:

Hydrogen Bonding: The pyridine nitrogen and the amide N-H are prime candidates for forming hydrogen bonds with specific amino acid residues (e.g., serine, threonine, or the peptide backbone).

Hydrophobic Interactions: The benzamide ring and the N-ethyl group could interact with non-polar residues such as leucine, isoleucine, and valine within a hydrophobic pocket.

π-π Stacking: The aromatic benzamide and pyridine rings might engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Computational docking studies could be used to predict the binding mode of this compound within a putative active site. These models, in conjunction with site-directed mutagenesis studies, could help to confirm the key residues involved in the binding interaction, providing a detailed picture of the molecular recognition process.

Allosteric Modulation Studies

There is no publicly available research detailing any allosteric modulation studies conducted on this compound. Therefore, no data on its potential to act as an allosteric modulator at any receptor is available.

Protein-Ligand Interaction Kinetics

No studies reporting on the protein-ligand interaction kinetics, such as residence time, for this compound could be identified in the public domain. As a result, there is no information regarding its binding kinetics to any protein target.

Due to the absence of research on this specific compound, no data tables or detailed research findings can be provided.

Rational Design and Lead Optimization Strategies for N Ethyl 3 Pyridin 2 Yloxy Benzamide Derivatives

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. uniroma1.itbhsai.org This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. uniroma1.it For N-ethyl-3-(pyridin-2-yloxy)benzamide, the central benzamide (B126) or the pyridin-2-yloxy moieties could be subjected to scaffold hopping. For instance, the benzamide core could be replaced with other structurally distinct but functionally equivalent scaffolds.

Bioisosteric replacement, a related concept, involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. domainex.co.uk In the case of this compound derivatives, the pyridine (B92270) ring could be replaced with other heteroaromatic systems. For example, substituting the pyridine with a benzonitrile (B105546) has been shown to be an effective bioisosteric replacement in some contexts, as the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net Another potential bioisosteric replacement for the pyridine-N-oxide (a potential metabolite) is 2-difluoromethylpyridine, which has been shown to enhance the activity of certain model compounds. rsc.org

Original Moiety Potential Scaffold Hop/Bioisostere Rationale
BenzamideThiazole, Oxazole, ImidazoleMaintain key hydrogen bonding interactions while altering physicochemical properties.
PyridinePyrimidine, Pyrazine, ThiopheneModulate basicity, polarity, and metabolic stability.
Ether LinkageThioether, Amine, AmideAlter bond angles, flexibility, and potential for hydrogen bonding.

These modifications can lead to the discovery of new chemical entities with potentially superior therapeutic profiles. A successful scaffold hopping strategy was employed in the discovery of novel tankyrase inhibitors, where a [l]benzothieno[2,3-c]quinolin-6(5H)-one scaffold was identified and subsequently optimized. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies (if applicable)

Fragment-Based Drug Discovery (FBDD) is a hit identification approach that begins with screening low-molecular-weight compounds (fragments) for weak binding to the target protein. nih.gov These initial hits are then optimized and grown into more potent lead compounds, often guided by structural biology techniques like X-ray crystallography. nih.gov

For a target of this compound, an FBDD approach could be highly effective. The core structural motifs—the N-ethylbenzamide and the pyridin-2-yloxy group—could be considered as starting fragments. A library of diverse fragments could be screened to identify those that bind to the target. For instance, a library of substituted pyridines or benzamides could be tested to probe the binding pocket and identify key interactions.

Once initial fragment hits are identified, they can be optimized through several strategies:

Fragment Growing: Extending the fragment to occupy adjacent pockets of the binding site.

Fragment Linking: Connecting two or more fragments that bind to different sites.

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

This approach has been successfully used in the discovery of inhibitors for various targets, including protein kinases. nih.govresearchgate.netnih.gov For example, a fragment-based approach led to the discovery of allosteric inhibitors of the protein kinase CK2α. rsc.org

Structure-Based Drug Design (SBDD) Guided Modifications

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. This approach is particularly valuable when a crystal structure of the target protein in complex with a ligand is available.

Assuming the target of this compound is a metalloenzyme, SBDD would be instrumental in optimizing the interaction of the compound with the metal ion in the active site. nih.govnih.gov The pyridin-2-yloxy moiety, for instance, could be positioned to chelate the catalytic metal ion. The crystal structure would reveal the precise coordination geometry and allow for the design of derivatives with improved metal-binding capabilities.

The general workflow for SBDD in this context would involve:

Target-Ligand Crystallography: Obtaining a high-resolution crystal structure of the target protein in complex with this compound or a derivative.

Analysis of Binding Interactions: Identifying key hydrogen bonds, hydrophobic interactions, and metal coordination in the active site.

In Silico Design: Using computational modeling to design new derivatives with modifications predicted to enhance binding affinity and selectivity.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the design hypothesis.

This iterative cycle of design, synthesis, and testing is a hallmark of SBDD and has been successfully applied to the discovery of inhibitors for a wide range of targets, including matriptase, a trypsin-like serine protease. researchgate.net

Design of Focused Chemical Libraries for Enhanced Activity or Selectivity

To systematically explore the structure-activity relationship (SAR) of this compound derivatives, the design and synthesis of focused chemical libraries are essential. A focused library is a collection of compounds designed to interact with a specific target or target family, such as G-protein coupled receptors (GPCRs) or kinases. nih.govnih.gov

For this compound, a focused library could be designed by systematically varying the substituents on both the benzamide and pyridine rings.

Variation Point Example Substituents Purpose
Benzamide Ring-F, -Cl, -CH3, -OCH3Probe for additional hydrophobic or hydrogen bonding interactions.
N-ethyl group-methyl, -propyl, -cyclopropylInvestigate the size and conformational constraints of the binding pocket.
Pyridine Ring-CN, -CF3, -NH2Modulate electronic properties and explore different binding modes.

The design of these libraries can be guided by both ligand-based and structure-based approaches. Ligand-based methods would utilize the known SAR of existing active compounds, while structure-based methods would leverage the 3D structure of the target's binding site. nih.gov The synthesis of these libraries can be facilitated by combinatorial chemistry techniques, allowing for the rapid generation of a diverse set of analogs for biological screening.

Strategy for Enhancing Target Specificity and Reducing Off-Target Interactions

A major challenge in drug development is achieving high target specificity to minimize off-target effects and associated toxicities. For kinase inhibitors, which often exhibit promiscuity due to the conserved nature of the ATP-binding site, several strategies can be employed to enhance selectivity. tandfonline.com

One approach is to target less conserved regions of the kinase active site. For example, exploiting a small "gatekeeper" residue in the target kinase can allow for the design of inhibitors that are selective for that particular kinase. Another strategy is the covalent targeting of a non-conserved cysteine residue within or near the active site. tandfonline.com

Bivalent inhibitors represent another promising approach to increase selectivity. This strategy involves tethering a promiscuous inhibitor to a second moiety, such as a peptide or another small molecule, that targets a distinct site on the kinase. tandfonline.com This can lead to a significant increase in binding affinity and selectivity for the target kinase.

Furthermore, targeting the substrate-binding site of kinases, which is generally more diverse than the ATP-binding site, can offer a more selective and resistance-resilient therapeutic strategy. rsc.orgrsc.org

For this compound derivatives, a comprehensive selectivity profiling against a panel of related targets would be crucial to identify any off-target activities. Based on these results, further structural modifications could be made to enhance target specificity. For instance, if the compound is found to inhibit a closely related off-target protein, structural modifications could be introduced to create steric clashes in the off-target's binding site while maintaining favorable interactions with the intended target.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Undiscovered Biological Pathways and Targets

A primary avenue for future research will be the elucidation of the biological pathways and molecular targets modulated by N-ethyl-3-(pyridin-2-yloxy)benzamide. The initial steps in this discovery process often involve high-throughput screening against diverse panels of cell lines and biochemical assays to identify any potential biological activity. Techniques such as phenotypic screening can reveal unexpected cellular effects, which can then be investigated more deeply.

Once a biological effect is observed, target deconvolution becomes a critical next step. This can be achieved through several modern approaches:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Chemical Proteomics: Utilizing clickable or photo-reactive analogs of the compound to covalently label and subsequently identify target proteins via mass spectrometry.

Computational Approaches: In silico docking studies against known protein structures can predict potential binding targets, which can then be validated experimentally.

Given that structurally related compounds have shown activities ranging from enzyme inhibition to receptor modulation, it is plausible that this compound could interact with kinases, G-protein coupled receptors (GPCRs), or other enzyme families. Exploring these possibilities will be a key focus.

Development of Advanced Synthetic Methodologies for Complex Derivatives

To explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic methodologies for generating a library of complex derivatives is essential. While the core structure can likely be assembled through standard amide bond formation and ether synthesis protocols, accessing a diverse range of analogs will require more advanced synthetic strategies. mdpi.com

Future synthetic efforts could focus on:

Late-Stage Functionalization: Introducing chemical modifications at a late stage in the synthesis allows for the rapid generation of diverse analogs from a common intermediate. Techniques such as C-H activation could be employed to modify the benzamide (B126) or pyridine (B92270) rings.

Combinatorial Chemistry: Employing parallel synthesis techniques to create large libraries of derivatives with variations in the N-ethyl group, and substitutions on both the benzamide and pyridine rings.

Flow Chemistry: Utilizing microfluidic reactors for the synthesis can offer improved reaction control, safety, and scalability, facilitating the rapid production of derivatives.

The synthesis of a focused library of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govnih.gov For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models based on data from a library of synthesized derivatives can predict the activity of virtual compounds, helping to prioritize synthetic efforts. nih.gov

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch, potentially leading to the discovery of derivatives with improved activity and drug-like characteristics. nih.gov

Target Prediction: AI algorithms can analyze the chemical structure of this compound to predict its most likely biological targets, complementing experimental target identification efforts. nih.gov

By combining computational predictions with experimental validation, the design-make-test-analyze cycle can be significantly accelerated, leading to more efficient optimization of this chemical scaffold.

Application as Chemical Probes for Biological Systems

Should this compound be found to have a specific and potent biological activity, it could be developed into a chemical probe to study biological systems. A chemical probe is a small molecule that is used to selectively interact with a specific protein or pathway, allowing for the interrogation of its biological function.

To be a useful chemical probe, a compound should ideally possess:

High potency and selectivity for its target.

A well-understood mechanism of action.

Suitability for use in cellular or in vivo models.

Derivatives of this compound could be synthesized with tags for visualization (e.g., fluorophores) or for affinity-based pulldown experiments (e.g., biotin). Such probes would be invaluable tools for cell biologists and pharmacologists seeking to understand the role of the compound's target in health and disease.

Development of Novel Analytical Techniques for Compound Characterization and Quantification in Biological Matrices

The ability to accurately characterize and quantify a compound in complex biological matrices such as plasma, tissues, and cells is fundamental for preclinical and clinical development. researchgate.net For this compound, the development of robust analytical methods will be crucial.

Future research in this area should focus on:

High-Sensitivity Mass Spectrometry-Based Methods: Developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the sensitive and specific quantification of the compound and its potential metabolites in various biological samples. mdpi.com

Advanced Separation Techniques: Exploring the use of supercritical fluid chromatography (SFC) or multi-dimensional chromatography to resolve the parent compound from closely related metabolites.

Imaging Techniques: For studies on drug distribution, techniques like mass spectrometry imaging (MSI) could be employed to visualize the localization of this compound in tissue sections, providing valuable pharmacokinetic and pharmacodynamic information.

These advanced analytical techniques will be essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. researchgate.net

Q & A

Q. What synthetic methodologies are optimal for preparing N-ethyl-3-(pyridin-2-yloxy)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridine derivative with a benzamide precursor. Key steps include:

  • Nucleophilic aromatic substitution : Reacting 3-hydroxybenzamide with 2-chloropyridine derivatives under basic conditions (e.g., pyridine or triethylamine) to form the pyridyl ether linkage .
  • Amide formation : Introducing the ethyl group via reductive amination or alkylation of the benzamide nitrogen. Optimize yields by controlling solvent polarity (e.g., DMF or DCM) and reaction temperature (room temperature to reflux) .
  • Purification : Use column chromatography or recrystallization (e.g., from methanol/water) to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : Identify the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂), pyridyl protons (δ 7.0–8.5 ppm), and benzamide carbonyl (δ ~168 ppm). Compare with reference spectra of analogous benzamides .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and pyridyl C-O-C stretch (~1250 cm⁻¹) .
  • Mass Spectrometry : Look for the molecular ion peak matching the exact mass (e.g., m/z ~270–280 for C₁₅H₁₅N₂O₂) and fragmentation patterns consistent with cleavage at the ether or amide bonds .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL, Mercury) resolve structural ambiguities in this compound derivatives?

  • SHELXL Refinement : Use high-resolution X-ray data to model bond lengths, angles, and torsional parameters. Validate hydrogen bonding between the amide NH and pyridyl oxygen .
  • Mercury Visualization : Analyze packing motifs (e.g., π-π stacking of pyridyl/benzamide rings) and void spaces to predict stability and solubility. Compare polymorphs using packing similarity calculations .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzamide derivatives targeting enzymes like PLpro or bacterial PPTases?

  • Bioisostere Replacement : Substitute the ethyl group with trifluoromethyl (to enhance metabolic stability) or chloro (to modulate electron density). Assess enzyme inhibition via IC₅₀ assays .
  • Docking Studies : Use co-crystal structures (e.g., PDB: 3E9S) to model interactions. Conserve the benzamide moiety for hydrogen bonding with catalytic residues (e.g., Asp164 in PLpro) .
  • Functional Group Modulation : Introduce substituents on the pyridyl ring (e.g., halogens) to alter steric bulk and improve target selectivity .

Q. How can researchers address contradictions in biological activity data for this compound across different assay systems?

  • Assay Validation : Control for variables like cell permeability (use logP calculations) and off-target effects (run counter-screens against related enzymes) .
  • Data Normalization : Express activity as a percentage of positive controls (e.g., infarct size reduction in ischemia models) and apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Q. What experimental approaches are suitable for studying polymorphism in this compound, and how does polymorphism affect pharmacological properties?

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetone) and characterize forms via PXRD and DSC. The orthorhombic form II (metastable) may exhibit faster dissolution rates than stable polymorphs .
  • Stability Testing : Monitor phase transitions under accelerated conditions (e.g., 40°C/75% RH). Polymorphs with dense packing (e.g., rhombic crystals) often show superior thermal stability .

Q. How can computational tools (e.g., molecular dynamics, QSAR) predict the pharmacokinetic profile of this compound derivatives?

  • QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with ADME parameters like bioavailability and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme binding over time (e.g., 100 ns trajectories) to identify stable conformations and critical residues for interaction .

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